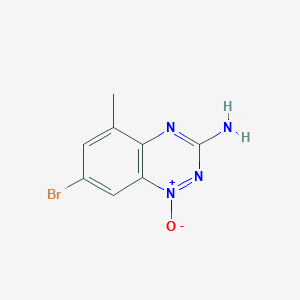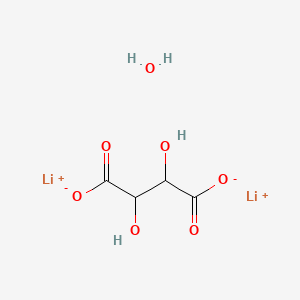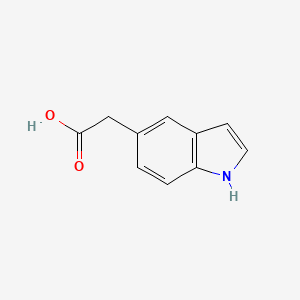
2-(1H-Indol-5-YL)acetic acid
Overview
Description
2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in the regulation of plant growth and development. IAA is synthesized in the apical meristem of plants and is transported to other parts of the plant, where it affects various physiological processes. In recent years, IAA has gained attention for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Cancer Treatment
2-(1H-Indol-5-YL)acetic acid derivatives have been studied for their potential in treating cancer. These compounds can target cancer cells and have been shown to inhibit their growth. The indole nucleus is a common structure found in natural products and drugs, playing a significant role in cell biology .
Antimicrobial Activity
The indole derivatives exhibit antimicrobial properties, making them valuable in the development of new antibiotics. They have been used to treat various microbial infections, showing effectiveness against a range of bacteria and fungi .
Neurological Disorders
Research has indicated that indole derivatives can have therapeutic applications in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for drug development in this field .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of 2-(1H-Indol-5-YL)acetic acid, is a well-known plant hormone. It regulates plant growth by inducing cell elongation and division, and it has been shown to cause uncontrolled growth when applied in high concentrations .
Tissue Differentiation
Beyond its role as a plant hormone, 2-(1H-Indol-5-YL)acetic acid influences tissue differentiation. It’s involved in the regulation of various developmental processes in plants, including apical dominance and response to light and gravity .
Antiviral and Anti-inflammatory Properties
Indole derivatives have been reported to possess antiviral and anti-inflammatory activities. They have been used in the synthesis of compounds that show inhibitory activity against influenza A and other viruses .
Mechanism of Action
Target of Action
2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 2-(1H-Indol-5-YL)acetic acid may interact with its targets, such as interleukin-2, and induce changes that affect the body’s immune response.
Biochemical Pathways
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(1H-Indol-5-YL)acetic acid may be involved in similar biochemical pathways. The compound’s effects on these pathways and their downstream effects are subjects of ongoing research.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-Indol-5-YL)acetic acid may have similar effects.
properties
IUPAC Name |
2-(1H-indol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWMQWLWGXEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593382 | |
| Record name | (1H-Indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-5-YL)acetic acid | |
CAS RN |
34298-84-5 | |
| Record name | (1H-Indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)
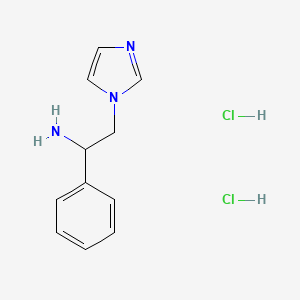
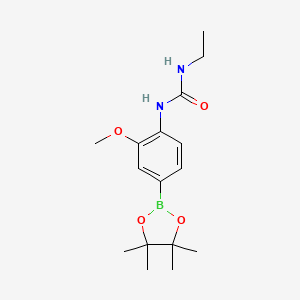
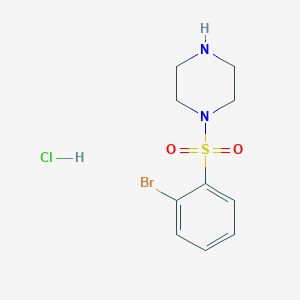
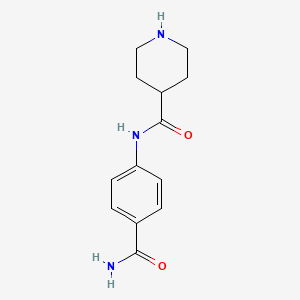
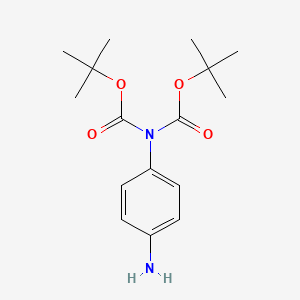
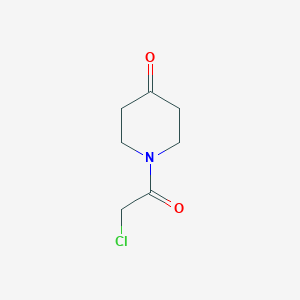

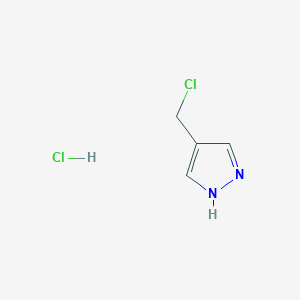
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
